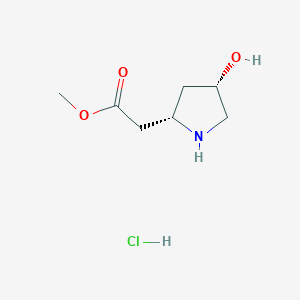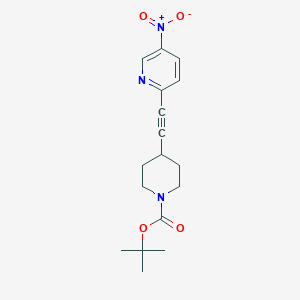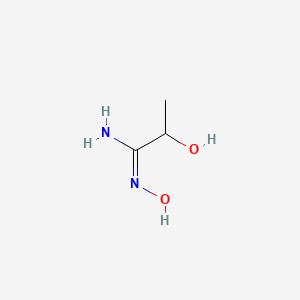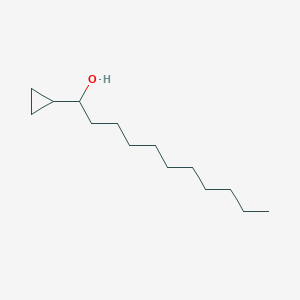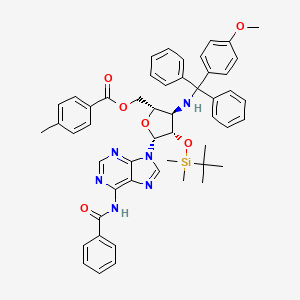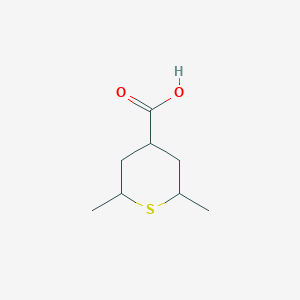
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . This compound is characterized by a thiopyran ring, which is a sulfur-containing heterocycle, and a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylthiopyran with a carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiopyran ring .
Scientific Research Applications
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiopyran ring and carboxylic acid group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran-4-carboxylic acid: Similar structure but lacks the methyl groups at positions 2 and 6.
2,6-Dimethylpyran-4-carboxylic acid: Similar structure but contains an oxygen atom instead of sulfur in the ring.
2,6-Dimethylthiopyran-4-carboxylic acid: Similar structure but lacks the tetrahydro (saturated) nature of the ring.
Uniqueness
2,6-Dimethyltetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of both methyl groups at positions 2 and 6, which can influence its chemical reactivity and physical properties. The sulfur atom in the thiopyran ring also imparts distinct characteristics compared to oxygen-containing analogs .
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2,6-dimethylthiane-4-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
QSTFYXHSADFZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(S1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


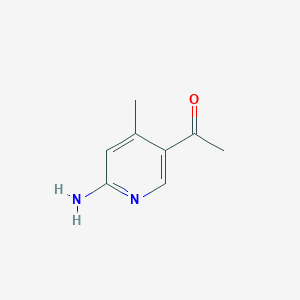


![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
